(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile” is a chemical compound with the molecular formula C13H10N4 . It is used in scientific research and has potential applications in various fields such as drug development, catalysis, and material science.
Molecular Structure Analysis
The crystal structure of a similar compound, (2Z)-2-amino-3-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]but-2-enedinitrile, has been studied . It was found to have a triclinic crystal structure with specific dimensions . While this is not the exact compound , it may provide some insight into the potential structure of “this compound”.Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.25 . Other physical and chemical properties such as boiling point and specific heat capacity are not available in the search results.Scientific Research Applications
Biosensors and Electrochemical Detection
A review focused on the development of sensors and biosensors for detecting amino acids like phenylalanine, tyrosine, and tryptophan highlights the interdisciplinary character of research in biochemistry, physics, and bio-pharma-medicine. These sensors, employing conducting polymers and molecularly imprinted polymers, are pivotal for medicine and pharmacy, offering efficient devices for medicine quality control and disease monitoring (Dinu & Apetrei, 2022).
Amino Acid Derivatives in Medicinal Chemistry
The synthesis and biological interest in 2-guanidinobenzazoles, derivatives of benzazoles, are significant in medicinal chemistry. These compounds, including 2-aminobenzimidazole and related molecules, are explored for their pharmacological activities such as cytotoxicity, cell proliferation inhibition, and potential therapeutic applications (Rosales-Hernández et al., 2022).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, including amines and azo dyes. These processes improve the efficacy of treating resistant compounds, with ozone and Fenton processes being particularly reactive. AOPs, under optimized conditions, can yield efficient degradation of recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).
Properties
IUPAC Name |
(Z)-2-amino-3-[[(E)-3-phenylprop-2-enylidene]amino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-9-12(16)13(10-15)17-8-4-7-11-5-2-1-3-6-11/h1-8H,16H2/b7-4+,13-12-,17-8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPPFGMBUWMBZ-KOQYUOLUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.